molecular formula C13H11IN2O3 B3104321 benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate CAS No. 147269-68-9

benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate

Cat. No.: B3104321
CAS No.: 147269-68-9
M. Wt: 370.14 g/mol
InChI Key: VHYSSNYCKHBKPQ-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a hydroxy group, an iodine atom, and a pyridine ring, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate typically involves the reaction of 2-hydroxy-5-iodopyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:

2-hydroxy-5-iodopyridine+benzyl chloroformatebenzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate\text{2-hydroxy-5-iodopyridine} + \text{benzyl chloroformate} \rightarrow \text{this compound} 2-hydroxy-5-iodopyridine+benzyl chloroformate→benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The iodine atom in the compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is unique due to the presence of both the hydroxy and iodine groups, which provide additional sites for chemical modification and enhance its utility in various applications. Its ability to act as a protecting group for amines while also participating in diverse chemical reactions makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

benzyl N-(5-iodo-2-oxo-1H-pyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-10-6-11(12(17)15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSSNYCKHBKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CNC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2-Oxo-1,2-dihydro-pyridin-3-yl)-carbamic acid benzyl ester (410 g, 1.68 mol, 1.0 Eq.) was charged to a flask followed by DCM (6.6 L) and NIS (378 g, 1.68 mol, 1.0 Eq.). The reaction was then allowed to stir at ambient temperature overnight. Tlc analysis showed starting material was still present, therefore a further amount of NIS (25 g, 0.11 mmol, 0.07 Eq.) was added and the reaction stirred for a further 3 hours. NMR analysis of the reaction showed 87% conversion, therefore the reaction mixture was filtered and the red solid washed with DCM (2 L) and Et2O (2 L). The solid was then slurried in dilute aqueous sodium thiosulfate solution (2 g in 2 L), filtered, and then slurried twice in water (2×1.5 L). The pale pink solid was dried on the filter and then in vacuo at 50° C. overnight to give the desired product as a pale pink solid (287 g, 775 mmol, 46%)
Quantity
410 g
Type
reactant
Reaction Step One
Name
Quantity
378 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
6.6 L
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (0.292 g, 1.30 mmol) was added to a solution of benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate (0.317 g, 1.3 mmol) in anhydrous dichloromethane (10 mL) and stirred overnight. The mixture was concentrated and purified by chromatography [silica gel, 0% to 50% ethyl acetate in hexanes gradient elution] to give the title compound (0.245 g). MS 371 (M+1)
Quantity
0.292 g
Type
reactant
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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